molecular formula C17H21BN2O2 B2619113 N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 2095871-53-5

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No. B2619113
CAS RN: 2095871-53-5
M. Wt: 296.18
InChI Key: WHQYJEMBYMREAC-UHFFFAOYSA-N
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Description

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boronic acid derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Organic Synthesis

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound serves as a boronic ester, which is a crucial reagent for forming carbon-carbon bonds. Its stability and reactivity make it an ideal candidate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of enzyme inhibitors and ligand drugs . Its boronic ester group can interact with biological molecules, making it useful in designing drugs that target specific enzymes or receptors. This application is particularly significant in the development of treatments for cancer and microbial infections .

Fluorescent Probes

The compound is also employed in the creation of fluorescent probes . These probes are used to detect various biological and chemical species, such as hydrogen peroxide, sugars, and metal ions like copper and fluoride. The boronic ester group in the compound reacts with these species, resulting in a measurable fluorescent signal .

Drug Delivery Systems

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: plays a role in the design of stimulus-responsive drug carriers . These carriers can respond to changes in the biological environment, such as pH, glucose levels, and ATP concentrations. The boronic ester bonds in the compound allow for controlled drug release, making it useful for delivering anticancer drugs, insulin, and genes .

Material Science

In material science, this compound is used to create functional polymers and nanomaterials . Its boronic ester group can be incorporated into polymer chains, imparting unique properties such as responsiveness to environmental stimuli. These materials have applications in sensors, actuators, and smart materials .

Catalysis

The compound is also significant in the field of catalysis . It can be used as a catalyst or a catalyst precursor in various chemical reactions. Its boronic ester group facilitates the activation of substrates, enhancing the efficiency and selectivity of catalytic processes .

Analytical Chemistry

In analytical chemistry, N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is used in the development of analytical reagents . These reagents are employed in techniques such as chromatography and mass spectrometry to detect and quantify various analytes. The compound’s reactivity and stability make it suitable for these applications .

Environmental Science

Lastly, this compound has applications in environmental science . It is used in the development of sensors and remediation agents for detecting and removing pollutants from the environment. The boronic ester group can interact with various environmental contaminants, facilitating their detection and removal .

SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-METHOXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YL)CYCLOPROPANESULFONAMIDE

properties

IUPAC Name

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYJEMBYMREAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

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